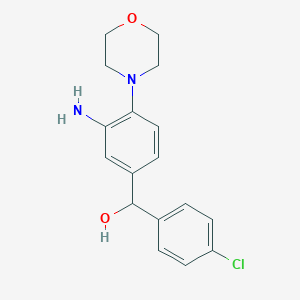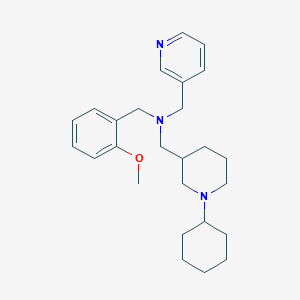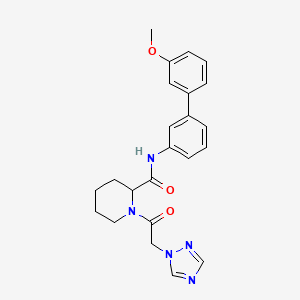
(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol is a complex organic compound characterized by the presence of amino, morpholine, and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-morpholin-4-ylphenyl with 4-chlorobenzaldehyde under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, (3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of (3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
4-Morpholinobenzaldehyde: Similar in structure but lacks the amino and chlorophenyl groups.
(4-Morpholin-4-yl-phenyl)methanol: Similar but does not contain the amino group.
3-Amino-4-morpholin-4-ylbenzoic acid: Contains the amino and morpholine groups but differs in the presence of a carboxylic acid group instead of the chlorophenyl group.
Uniqueness
(3-Amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(3-amino-4-morpholin-4-ylphenyl)-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-14-4-1-12(2-5-14)17(21)13-3-6-16(15(19)11-13)20-7-9-22-10-8-20/h1-6,11,17,21H,7-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNVEMTQJYOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6012731.png)
![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6012732.png)
![1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol](/img/structure/B6012740.png)
![1-[2-methoxy-4-({[2-(4-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6012742.png)
![N-[4-(benzenesulfonylcarbonylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B6012748.png)

![1-(cyclopropylmethyl)-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6012755.png)
![3-(2-furyl)-4-(2-morpholin-4-ylpyridin-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6012757.png)
![METHYL 2-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B6012762.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B6012770.png)
![3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one](/img/structure/B6012799.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012801.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
